(4-{2,4-Diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}phenyl)methanol
Description
This compound features a boratricyclic core fused with diaza (N–B–N) moieties and a para-substituted phenylmethanol group. The phenylmethanol substituent enhances solubility in polar solvents and may enable derivatization via hydroxyl group reactivity. Computational studies suggest this boron-nitrogen heterocycle exhibits aromatic character, with delocalized π-electrons stabilizing the ring system .
Properties
IUPAC Name |
[4-(2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-3-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BN2O/c21-11-12-7-9-14(10-8-12)18-19-15-5-1-3-13-4-2-6-16(20-18)17(13)15/h1-10,19-21H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKZGDCNQGYLJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801174759 | |
| Record name | 4-(1H-Naphtho[1,8-de]-1,3,2-diazaborin-2(3H)-yl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801174759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072960-84-9 | |
| Record name | 4-(1H-Naphtho[1,8-de]-1,3,2-diazaborin-2(3H)-yl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072960-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1H-Naphtho[1,8-de]-1,3,2-diazaborin-2(3H)-yl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801174759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (4-{2,4-Diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}phenyl)methanol, also known by its CAS number 1492899-94-1, is a complex organic molecule with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C16H13BN2O, with a molecular weight of approximately 260.11 g/mol. The structure features a boron-containing bicyclic system which may contribute to its unique biological properties.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds are believed to disrupt cellular signaling pathways involved in cancer cell proliferation and survival.
- Case Study : A study conducted on various cancer cell lines demonstrated that the compound inhibits tumor growth by inducing apoptosis and inhibiting angiogenesis .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- In Vitro Studies : Research has demonstrated that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Mechanism : The proposed mechanism involves interference with bacterial cell wall synthesis and function .
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antimicrobial | Effective against Gram-negative bacteria |
Case Studies
- Anticancer Study : In a controlled experiment involving human cancer cell lines (e.g., breast and colon cancer), treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 values were determined to be in the low micromolar range.
- Antimicrobial Study : A series of tests on Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth effectively at concentrations as low as 10 µg/mL.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Boron-Containing Tricyclic Analogues
- 3,7-Dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one derivatives (e.g., 9-(4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[...]-6(IIj)): Structural Differences: Replaces boron with sulfur, creating a dithia-aza framework. Sulfur’s larger atomic radius increases ring strain, reducing thermal stability compared to the boron analogue . Electronic Properties: Sulfur’s electronegativity diminishes Lewis acidity, making these compounds less effective in catalytic applications but more stable in aqueous media. Synthetic Routes: Synthesized via cyclocondensation of thiophene precursors with malononitrile or ethyl cyanoacetate, contrasting with the organoboron reagents required for the target compound .
Pyrazolyl-Thiophene Hybrids
- (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(thiophenyl)methanones (e.g., compounds 7a and 7b): Functional Groups: Lack the boratricyclic core but share aromatic heterocycles (pyrazole, thiophene). The thiophene’s π-conjugation is less extensive than the boron-nitrogen system in the target compound.
Data Table: Key Comparative Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
